N-(2,4-dichlorophenyl)-2,6-difluorobenzamide
Overview
Description
N-(2,4-dichlorophenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a benzene ring, along with an amide functional group
Mechanism of Action
Target of Action
Similar compounds, such as succinate dehydrogenase inhibitors (sdhis), have been found to inhibit the activity of phytopathogenic fungi .
Mode of Action
For instance, SDHIs inhibit the succinate dehydrogenase enzyme, disrupting the energy production in fungi .
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that it might affect the energy production pathways in fungi by inhibiting the succinate dehydrogenase enzyme .
Pharmacokinetics
The synthesis of a similar compound has been described, which involves the reaction of 6-methyluracil with 2-chloromethyltiiran .
Result of Action
It can be inferred from related compounds that it might lead to the disruption of energy production in fungi, thereby inhibiting their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2,6-difluorobenzamide typically involves the reaction of 2,4-dichloroaniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2,6-difluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, such as herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-chlorobenzamide
- N-(2,4-dichlorophenyl)-2,6-dichlorobenzamide
- N-(2,4-dichlorophenyl)-2,6-difluorobenzamide
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2,6-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F2NO/c14-7-4-5-11(8(15)6-7)18-13(19)12-9(16)2-1-3-10(12)17/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLBPRYXNNIQDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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